
Abarelix
Übersicht
Beschreibung
Abarelix is a first-generation gonadotropin-releasing hormone (GnRH) antagonist approved for the treatment of advanced symptomatic prostate cancer. It competitively blocks pituitary GnRH receptors, suppressing luteinizing hormone (LH) and follicle-stimulating hormone (FSH) without the initial testosterone surge associated with LHRH agonists like leuprolide or goserelin . This mechanism avoids the "flare phenomenon," which can exacerbate symptoms in metastatic disease . Phase III trials demonstrated that this compound achieves medical castration (testosterone ≤50 ng/dL) more rapidly than LHRH agonists (75% of patients by day 15 vs. 10% with leuprolide) and maintains suppression equivalently over 3–6 months . However, systemic allergic reactions occurred in 1.1% of patients, with cumulative risk increasing over treatment duration . This compound was voluntarily withdrawn from the U.S. market in 2005 due to safety concerns, though it remains a benchmark for subsequent GnRH antagonists .
Vorbereitungsmethoden
Abarelix wird durch Festphasenpeptidsynthese (SPPS) synthetisiert, einem Verfahren, das üblicherweise zur Herstellung von Peptiden verwendet wird. Dabei werden geschützte Aminosäuren schrittweise zu einer wachsenden Peptidkette hinzugefügt, die an einem festen Harz verankert ist. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Kupplungsreagenzien wie N,N'-Diisopropylcarbodiimid (DIC) und Hydroxybenzotriazol (HOBt), um die Peptidbindungsbildung zu erleichtern .
Analyse Chemischer Reaktionen
Primary Degradation Pathways
Abarelix is predominantly metabolized through hydrolysis of peptide bonds , as confirmed by in vitro hepatocyte studies (rat, monkey, human) and in vivo animal models . This process generates peptide fragments without oxidative or conjugated metabolites. Key characteristics include:
Degradation Type | Enzymatic Involvement | Major Metabolites | Half-Life (Days) |
---|---|---|---|
Hydrolysis | Peptidases | Cleaved peptides | 13.2 ± 3.2 |
- Mechanism : Hydrolysis occurs at peptide linkages, particularly targeting asparagine (D-Asn) and lysine residues .
- In Vivo Evidence : Metabolites formed via hydrolysis account for >90% of degradation products in plasma and hepatic models .
- Stability : Despite structural modifications (e.g., D-amino acids), hydrolysis remains the dominant pathway due to systemic peptidase activity .
Secondary Degradation Reactions
While hydrolysis is primary, this compound is theoretically susceptible to other peptide degradation pathways, though these are less clinically significant:
Deamidation
- Risk Factor : Presence of asparagine residues in its structure .
- Impact : Potential conversion of asparagine to aspartic acid or isoaspartic acid under physiological pH, altering bioactivity .
Isomerization
- Site-Specific : Possible at serine and tyrosine residues, leading to D/L isomerization and reduced receptor binding affinity .
Oxidation
- Low Susceptibility : No oxidative metabolites detected in preclinical studies, likely due to the absence of methionine or cysteine residues .
Enzymatic Hydrolysis
- Key Enzymes : Serum and hepatic peptidases cleave this compound into smaller fragments .
- Lack of CYP450 Involvement : Cytochrome P-450 enzymes play no role in its metabolism .
Physical-Chemical Degradation
- pH Sensitivity : Degrades faster in alkaline conditions (pH > 7), forming diketopiperazine intermediates .
- Temperature : Stable at refrigeration (2–8°C) but aggregates at elevated temperatures due to hydrophobic interactions .
Structural Determinants of Reactivity
This compound’s sequence (Ac-D-2Nal-D-Phe(4-Cl)-D-3Pal-Ser-N(Me)Tyr-D-Asn-Leu-Lys(iPr)-Pro-D-Ala-NH2 ) includes features influencing its degradation:
- D-Amino Acids : Reduce proteolytic susceptibility compared to L-configurations .
- Methylated Tyrosine (N-MeTyr) : Enhances resistance to aminopeptidases .
- Hydrophobic Side Chains : Promote aggregation, indirectly slowing hydrolysis in depot formulations .
Clinical and Formulation Implications
- Allergic Reactions : Immediate-onset systemic reactions (1.1% incidence) may arise from histamine release triggered by peptide aggregates .
- Depot Formulation : Carboxymethylcellulose (CMC) complexation in Plenaxis® slows release but does not prevent hydrolysis post-absorption .
Comparative Degradation Profiles
Parameter | This compound | GnRH Agonists (e.g., Leuprolide) |
---|---|---|
Primary Pathway | Hydrolysis | Enzymatic cleavage |
Oxidative Metabolites | None | Present (CYP-mediated) |
Half-Life | 13.2 days | 3–4 hours |
Wissenschaftliche Forschungsanwendungen
Clinical Applications
-
Prostate Cancer Treatment
- Abarelix was approved by the FDA in 2003 for treating advanced symptomatic prostate cancer in patients who cannot receive GnRH agonists. It provides a medical alternative to surgical castration (orchiectomy) and has demonstrated significant efficacy in reducing prostate-specific antigen (PSA) levels and alleviating symptoms associated with advanced disease.
-
Comparison with Other Treatments
- Clinical studies have compared this compound with other treatment modalities such as leuprolide acetate, a GnRH agonist. In one study involving 269 patients, this compound achieved rapid medical castration (78% by day 7) without the testosterone surge observed in 82% of patients treated with leuprolide acetate .
Clinical Studies Overview
- Phase 2 Study : An open-label study involving 81 patients showed that this compound effectively avoided the need for orchiectomy in all but two cases due to treatment-related events. The treatment resulted in an 88% objective response rate and significant reductions in PSA levels .
- Phase 3 Trials : Multiple phase 3 trials have confirmed this compound's superiority over leuprolide acetate regarding rapid testosterone suppression and avoidance of testosterone surge . Patients receiving this compound exhibited a median PSA reduction of over 95% by day 57, demonstrating its effectiveness in managing prostate cancer symptoms .
Safety Profile
This compound has been well-tolerated among patients, with adverse events primarily related to advanced cancer rather than the drug itself. Common side effects include injection site reactions and transient hormonal changes, which are generally manageable .
Potential Future Applications
Recent research has suggested potential applications beyond prostate cancer treatment:
- Cardiovascular Health : There is emerging evidence indicating that this compound may help reduce atherosclerosis and its complications, such as myocardial infarction and stroke, due to its inhibitory effects on testosterone metabolism .
- Other Hormonal Disorders : Given its mechanism, this compound may be explored for other conditions where androgen suppression is beneficial.
Data Summary
Study Type | Patient Count | Key Findings | |
---|---|---|---|
Phase 2 Study | 81 | No need for orchiectomy; 88% response rate | Effective alternative to surgical castration |
Phase 3 Study | 269 | Rapid testosterone suppression; no surge | Superior to leuprolide acetate |
Safety Assessment | Various | Well-tolerated; manageable side effects | Generally safe for long-term use |
Wirkmechanismus
Abarelix works by directly and competitively binding to the gonadotropin-releasing hormone receptor in the anterior pituitary gland. This inhibits the secretion and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a rapid suppression of testosterone production without an initial increase in testosterone levels .
Vergleich Mit ähnlichen Verbindungen
Comparison with LHRH Agonists
Mechanism and Testosterone Suppression
- Abarelix : Directly blocks GnRH receptors, causing immediate LH/FSH suppression and castrate testosterone levels within 15 days .
- LHRH Agonists (e.g., Leuprolide, Goserelin) : Initial agonist activity triggers LH/testosterone surges (≥50% increase), risking disease flare. Castration is delayed (≥21 days) .
Comparison with Other GnRH Antagonists
Degarelix
- Mechanism : Third-generation GnRH antagonist with modified structure to reduce histamine release .
- Efficacy : Achieves castration faster than LHRH agonists (96.7% by day 3) and maintains suppression equivalently (97.2% vs. 96.4% with leuprolide at 1 year) .
- 143–362% with this compound), resulting in fewer systemic allergic reactions (<0.1%) .
Cetrorelix and Ganirelix
- Histamine Release : Cetrorelix induces 228–279% histamine release (higher than this compound), while ganirelix has moderate effects (81% increase). Both are less used in prostate cancer due to safety and formulation limitations .
- Efficacy : Cetrorelix requires frequent dosing, limiting practicality compared to this compound or degarelix depot formulations .
Key Data Tables
Table 1: Efficacy Metrics
Compound | Time to Castration (Days) | Castration Rate at 1 Year | Testosterone Surge | Histamine Release (vs. Baseline) |
---|---|---|---|---|
This compound | 15 | 75% (Day 15) | None | 143–362%* |
Leuprolide | 21–28 | 96.4% | Yes | N/A |
Degarelix | 3 | 97.2% | None | No significant increase |
Cetrorelix | N/A | N/A | None | 228–279%* |
Table 2: Adverse Event Profile
Compound | Allergic Reactions (%) | CV Morbidity Risk | Flare Risk | Common Side Effects |
---|---|---|---|---|
This compound | 1.1 | Not studied | None | Hot flashes, insomnia |
Leuprolide | 0 | High | High | Hot flashes, bone pain |
Degarelix | <0.1 | Low | None | Injection-site reactions |
Biologische Aktivität
Abarelix is a synthetic gonadotropin-releasing hormone (GnRH) antagonist primarily used in the treatment of advanced symptomatic prostate cancer. It functions by inhibiting the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a reduction in testosterone levels. This article delves into the biological activity of this compound, including its pharmacokinetics, mechanism of action, clinical efficacy, and safety profile.
This compound acts as a competitive antagonist at the GnRH receptor, which is located in the pituitary gland. By binding to these receptors, this compound prevents GnRH from stimulating the secretion of LH and FSH. This results in decreased testosterone production from the testes, which is crucial in managing prostate cancer progression.
Key Pharmacological Properties
- Absorption : Following intramuscular administration, this compound is slowly absorbed, with a mean peak concentration observed approximately three days post-injection .
- Half-Life : The half-life of this compound is approximately 13.2 days, allowing for extended dosing intervals .
- Protein Binding : High protein binding (96-99%) indicates that this compound remains largely bound to plasma proteins, influencing its distribution and elimination .
- Metabolism : this compound undergoes hydrolysis to form major metabolites; however, no significant oxidative metabolites are produced, indicating a simple metabolic pathway without cytochrome P-450 involvement .
Case Studies and Clinical Trials
-
Phase II Studies in Androgen-Independent Prostate Cancer (AIPC) :
- Two parallel phase II studies evaluated this compound's effectiveness in patients with early AIPC who had previously undergone either orchiectomy or LHRH agonist therapy.
- Results showed significant reductions in serum FSH levels, particularly in patients who had undergone orchiectomy, where FSH levels were nearly 90% reduced .
- Although primary endpoints related to prostate-specific antigen (PSA) response rates were not achieved, the studies suggested that targeting FSH signaling might be beneficial for AIPC management .
- Phase III Multicenter Study :
Summary of Findings from Clinical Trials
Safety Profile
This compound has been associated with several adverse effects. Commonly reported issues include:
- Injection site reactions
- Hypersensitivity reactions
- Potential cardiovascular effects due to rapid hormonal changes
The frequency and severity of these side effects necessitate careful monitoring during treatment. Notably, the risk of anaphylaxis has been documented in some cases, highlighting the need for caution when administering this medication .
Future Directions
Research continues to optimize dosing regimens of this compound to enhance its efficacy in suppressing FSH levels further. Ongoing trials are exploring higher doses and more frequent administration schedules to maximize therapeutic outcomes for patients with advanced prostate cancer .
Q & A
Basic Research Questions
Q. What distinguishes the mechanism of action of abarelix from LHRH agonists in suppressing testosterone?
this compound is a gonadotropin-releasing hormone (GnRH) antagonist that competitively binds to pituitary receptors, immediately suppressing luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion without the initial testosterone surge observed with LHRH agonists like leuprolide . This direct inhibition avoids the need for adjunctive antiandrogens to mitigate flare-ups, making it methodologically distinct in experimental designs evaluating rapid hormonal suppression .
Q. How does this compound compare to standard androgen suppression therapy in achieving castration rates?
Phase III trials showed this compound monotherapy achieved medical castration (testosterone <50 ng/dL) more rapidly than leuprolide alone or combined with bicalutamide . However, subgroup analyses revealed higher rates of castration failure with this compound compared to degarelix or standard therapy (RR 1.88, 95% CI 1.19–2.97), highlighting variability in sustained efficacy across patient cohorts .
Q. What are the primary safety concerns associated with this compound in clinical trials?
Allergic-type reactions (0.4–0.5%) and anaphylaxis (0.4–0.5%) were unique to this compound-treated patients, with no such events in control groups . Injection-site reactions were also more frequent compared to LHRH agonists. Researchers must incorporate rigorous monitoring protocols for hypersensitivity in trial designs .
Advanced Research Questions
Q. How can contradictory data on this compound’s efficacy and failure rates be reconciled in meta-analyses?
Systematic reviews note low-quality evidence (per GRADE criteria) due to risk of bias, short follow-up, and heterogeneous trial endpoints . Methodologically, researchers should stratify analyses by study duration, dosing regimens (e.g., 240/80 mg vs. 240/160 mg for degarelix), and patient subgroups (e.g., metastatic vs. localized disease) to address inconsistencies .
Q. What experimental approaches address this compound’s inability to sustain testosterone suppression in long-term studies?
In phase III trials, only 62–71% of patients maintained testosterone suppression (<0.5 ng/mL) after 1 year . Advanced studies should explore combinatorial therapies (e.g., this compound + androgen receptor inhibitors) or dose optimization to mitigate tachyphylaxis, while tracking biomarkers like PSA doubling time .
Q. What methodologies are critical for evaluating this compound’s impact on QT interval prolongation?
Phase III trials measured corrected QT (QTcB/QTcF) intervals at baseline and during treatment, revealing androgen deprivation therapy (ADT)-associated prolongation (+9–21 msec) . Researchers should use standardized electrocardiogram (ECG) protocols and exclude patients with baseline QTc >450 msec or concurrent use of arrhythmogenic drugs .
Q. How does this compound’s histamine-release profile influence preclinical models?
this compound induces histamine release from mast cells in vitro and ex vivo, complicating toxicity assessments . In vivo studies in rats showed transient LH suppression (6 hours) and testosterone recovery within 7 days, suggesting species-specific pharmacokinetics that may limit translational relevance .
Q. Methodological Considerations
Q. What statistical strategies are recommended for analyzing this compound’s adverse event data?
Use time-to-event analyses (e.g., Kaplan-Meier curves) for allergic reactions and multivariate regression to adjust for confounders like age/comorbidities. Pooled safety data from FDA submissions (e.g., 25% injection-site reactions with degarelix) provide benchmarks for risk-benefit comparisons .
Q. How should researchers design trials to mitigate this compound’s market withdrawal challenges?
this compound was withdrawn in 2005 due to safety concerns, limiting contemporary clinical access . Experimental designs may leverage historical trial data (e.g., NCCN Guidelines cited phase III results ) or focus on mechanistic studies using in vitro models to bypass supply constraints .
Q. Tables for Key Data
Parameter | This compound | Leuprolide | Degarelix |
---|---|---|---|
Time to Castration | 4–7 days | 21–30 days | 3 days |
1-Year Castration Rate | 62–71% | 95–97% | 97% |
Allergic Reactions | 0.4–0.5% | None reported | <0.1% |
Eigenschaften
IUPAC Name |
(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]-methylamino]-3-(4-hydroxyphenyl)propanoyl]amino]-N-[(2S)-1-[[(2S)-1-[(2S)-2-[[(2R)-1-amino-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-6-(propan-2-ylamino)hexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]butanediamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C72H95ClN14O14/c1-41(2)32-54(64(93)80-53(17-10-11-30-77-42(3)4)72(101)87-31-13-18-60(87)69(98)78-43(5)63(75)92)81-68(97)58(38-62(74)91)84-70(99)61(37-46-22-27-52(90)28-23-46)86(7)71(100)59(40-88)85-67(96)57(36-48-14-12-29-76-39-48)83-66(95)56(34-45-20-25-51(73)26-21-45)82-65(94)55(79-44(6)89)35-47-19-24-49-15-8-9-16-50(49)33-47/h8-9,12,14-16,19-29,33,39,41-43,53-61,77,88,90H,10-11,13,17-18,30-32,34-38,40H2,1-7H3,(H2,74,91)(H2,75,92)(H,78,98)(H,79,89)(H,80,93)(H,81,97)(H,82,94)(H,83,95)(H,84,99)(H,85,96)/t43-,53+,54+,55-,56-,57-,58-,59+,60+,61+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIWRTTMUVOZGPW-HSPKUQOVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCCNC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N(C)C(=O)C(CO)NC(=O)C(CC3=CN=CC=C3)NC(=O)C(CC4=CC=C(C=C4)Cl)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCNC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N(C)C(=O)[C@H](CO)NC(=O)[C@@H](CC3=CN=CC=C3)NC(=O)[C@@H](CC4=CC=C(C=C4)Cl)NC(=O)[C@@H](CC5=CC6=CC=CC=C6C=C5)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C72H95ClN14O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20171443 | |
Record name | Abarelix | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20171443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1416.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
183552-38-7 | |
Record name | Abarelix [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183552387 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Abarelix | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00106 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Abarelix | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20171443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.